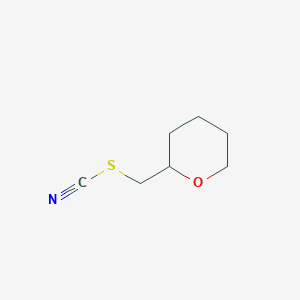
(Oxan-2-yl)methyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Oxan-2-yl)methyl thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are characterized by the presence of the functional group R-S-C≡N, where R represents an organic group attached to sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Oxan-2-yl)methyl thiocyanate typically involves the reaction of oxan-2-ylmethyl chloride with potassium thiocyanate in an aqueous medium. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride ion is replaced by the thiocyanate ion. The reaction conditions generally include moderate temperatures and the presence of a suitable solvent, such as ethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: (Oxan-2-yl)methyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxan-2-ylmethyl isothiocyanate.
Reduction: Reduction reactions can convert the thiocyanate group to a thiol group.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or sodium methoxide.
Major Products:
Oxidation: Oxan-2-ylmethyl isothiocyanate.
Reduction: Oxan-2-ylmethyl thiol.
Substitution: Various substituted oxan-2-ylmethyl derivatives depending on the nucleophile used.
Scientific Research Applications
(Oxan-2-yl)methyl thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Mechanism of Action
The mechanism of action of (Oxan-2-yl)methyl thiocyanate involves its interaction with specific molecular targets and pathways. The thiocyanate group can interact with proteins and enzymes, leading to the inhibition of their activity. This interaction is often mediated through the formation of covalent bonds with thiol groups in proteins, resulting in the modulation of cellular processes .
Comparison with Similar Compounds
- Phenyl thiocyanate
- Methyl thiocyanate
- Ethyl thiocyanate
Comparison: (Oxan-2-yl)methyl thiocyanate is unique due to the presence of the oxan-2-yl group, which imparts distinct chemical properties compared to other thiocyanatesFor example, the oxan-2-yl group can enhance the compound’s solubility and stability, making it more suitable for certain industrial and research applications .
Properties
CAS No. |
112905-03-0 |
|---|---|
Molecular Formula |
C7H11NOS |
Molecular Weight |
157.24 g/mol |
IUPAC Name |
oxan-2-ylmethyl thiocyanate |
InChI |
InChI=1S/C7H11NOS/c8-6-10-5-7-3-1-2-4-9-7/h7H,1-5H2 |
InChI Key |
HQDRHIYOPGYIPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)CSC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















